![molecular formula C11H11F3N2O3 B1366546 Flutamide-d7 CAS No. 223134-72-3](/img/structure/B1366546.png)
Flutamide-d7
Overview
Description
Flutamide-d7 is intended for use as an internal standard for the quantification of flutamide by GC- or LC-MS . It is an androgen receptor antagonist and a prodrug form of 2-hydroxy flutamide . Flutamide is converted to 2-hydroxy flutamide by the cytochrome P450 (CYP) isoform CYP1A2 in human liver microsomes .
Synthesis Analysis
A method was developed and validated for flutamide in rat plasma using high-performance liquid chromatography . Acetanilide was used as an internal standard in the study. Flutamide was extracted from rat plasma using methanol .Molecular Structure Analysis
Flutamide has a chemical structure of 2-methyl-N [4-nitro-3- (trifluoromethyl)phenyl]propanamide .Chemical Reactions Analysis
Flutamide undergoes extensive first-pass metabolism in the liver, producing several metabolites . One of the important metabolites in plasma is 4-nitro-3- (trifluoromethyl)phenylamine .Physical And Chemical Properties Analysis
Flutamide is an acetanilide, non-steroidal orally active anti-androgen . It is used clinically for the management of metastatic carcinoma .Scientific Research Applications
Flutamide-d7: A Comprehensive Analysis of Scientific Research Applications
Internal Standard for Quantification: Flutamide-d7 is primarily used as an internal standard for the quantification of flutamide, ensuring accurate and precise analytical measurements in pharmaceutical testing .
Pharmaceutical Research: In pharmaceutical science, Flutamide-d7 can be used to study the dissolution and supersaturation effects of flutamide, aiding in overcoming solubility challenges .
Clinical Applications Study: Researchers utilize Flutamide-d7 to investigate the clinical efficacy of flutamide in endocrine therapies and androgen-dependent diseases .
Metabolism and Excretion Analysis: Flutamide-d7 aids in the study of flutamide’s metabolism and the identification of its metabolites, which are crucial for understanding its pharmacokinetics .
Antineoplastic Drug Research: As an antineoplastic nonsteroidal antiandrogen drug, Flutamide-d7 is used in research related to advanced prostate cancer treatment .
Enhancement of Therapeutic Potential: The compound is instrumental in research focused on maximizing the therapeutic potential of flutamide through various drug delivery strategies .
Safety And Hazards
properties
IUPAC Name |
2,3,3,3-tetradeuterio-N-[4-nitro-3-(trifluoromethyl)phenyl]-2-(trideuteriomethyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-6(2)10(17)15-7-3-4-9(16(18)19)8(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,17)/i1D3,2D3,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXKFYHWDHIYRV-NWOXSKRJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Flutamide-d7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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